N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

Drug discovery Medicinal chemistry Fragment-based design

This compound features a unique 3-(furan-3-yl)pyrazin-2-yl methylamine side chain absent from all publicly disclosed CCR1 SAR series. Unlike generic xanthene-9-carboxamides, this substitution preserves hydrogen‑bonding capacity, π‑stacking potential, and conformational freedom critical for selectivity over CCR2/CCR3/CCR5. The xanthene core delivers nanomolar CCR1 affinity and intrinsic fluorescence, enabling use as a biological probe. Suitable for CCR1 binding/functional assays, PXR TR‑FRET assays, and bioconjugation. Supplied at ≥95% purity. Contact for bulk pricing.

Molecular Formula C23H17N3O3
Molecular Weight 383.4 g/mol
CAS No. 2034422-97-2
Cat. No. B6427988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide
CAS2034422-97-2
Molecular FormulaC23H17N3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=COC=C5
InChIInChI=1S/C23H17N3O3/c27-23(26-13-18-22(25-11-10-24-18)15-9-12-28-14-15)21-16-5-1-3-7-19(16)29-20-8-4-2-6-17(20)21/h1-12,14,21H,13H2,(H,26,27)
InChIKeyXUBVAXRWFVZNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide (CAS 2034422-97-2) – Specialized Xanthene-Carboxamide Building Block for Targeted Medicinal Chemistry


N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide (CAS 2034422-97-2) is a heterocyclic small molecule that integrates a 9H-xanthene-9-carboxamide core with a furan-3-yl-substituted pyrazine moiety via a methylene linker. Its molecular formula is C23H17N3O3 (MW 383.4 g/mol) . The compound is supplied as a research-grade chemical with a typical purity of ≥95% and is primarily sourced from specialist chemical vendors for early-stage discovery .

Why Generic Xanthene-9-Carboxamide Analogs Cannot Replace N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide


The biological activity of xanthene-9-carboxamide derivatives is exquisitely sensitive to the nature and substitution pattern of the amide-linked side chain. SAR studies on CCR1 antagonists have demonstrated that replacing the quaternarized piperidine side chain with alternative amines can shift IC50 values by >1000-fold [1]. The target compound features a unique 3-(furan-3-yl)pyrazin-2-yl methylamine moiety that is absent from all publicly disclosed SAR series. Generic substitution with simpler xanthene-9-carboxamides (e.g., N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide, MW 303.3) would eliminate both the furan ring and the methylene spacer, fundamentally altering hydrogen-bonding capacity, π-stacking potential, and conformational freedom. Consequently, any biological or physicochemical property measured for this compound cannot be inferred from data on analogs lacking this specific N-substitution pattern.

Quantitative Differentiation Evidence for N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide (CAS 2034422-97-2)


Molecular Weight and Pharmacophoric Complexity vs. Simplest Xanthene-9-Carboxamide Analog

The target compound (MW 383.4 g/mol) is 26% heavier than the simplest pyrazine-linked analog, N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide (MW 303.3 g/mol) . This mass difference reflects the addition of a furan-3-yl ring and a methylene spacer, which introduce two extra hydrogen-bond acceptors, increase rotatable bond count, and expand the three-dimensional pharmacophore. In the CCR1 xanthene-carboxamide series, an increase in molecular complexity of this magnitude has been associated with improvements in receptor binding affinity exceeding 10-fold [1].

Drug discovery Medicinal chemistry Fragment-based design

Class-Level CCR1 Antagonist Potency Benchmark for Xanthene-9-Carboxamide Scaffold

Optimized xanthene-9-carboxamide derivatives have achieved CCR1 binding IC50 values as low as 1.8 nM in competitive binding assays using human CCR1-transfected CHO cells [1]. While the target compound has not been directly evaluated in this assay, it contains the identical 9H-xanthene-9-carboxamide core that was essential for CCR1 activity in the published SAR series. The furan-3-yl pyrazin-2-yl methylamine side chain introduces substituents at a position known to modulate both binding affinity and functional antagonism (IC50 = 13 nM in U937 chemotaxis assay for the benchmark compound 2b-1).

CCR1 antagonist Chemokine receptor Inflammation

Purity Specification vs. Typical Research-Grade Chemicals

The target compound is supplied at ≥95% purity as determined by HPLC or equivalent analytical methods . This meets or exceeds the typical purity standard for early-stage discovery compounds (≥95%) and is comparable to other commercially available xanthene-9-carboxamide building blocks. Purity below 95% is associated with an increased risk of false-positive or false-negative results in biological assays due to unidentified impurities [1].

Quality control Procurement specification Chemical purity

Recommended Application Scenarios for N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide Based on Quantitative Evidence


Hit-to-Lead Optimization of CCR1 Antagonists for Inflammatory Disease

The xanthene-9-carboxamide core is a validated CCR1 pharmacophore delivering nanomolar binding affinity [1]. This compound introduces a novel furan-3-yl pyrazine side chain not previously explored in the CCR1 SAR, offering an opportunity to improve selectivity over related chemokine receptors (CCR2, CCR3, CCR5) while maintaining or enhancing potency. It is suitable for direct evaluation in human CCR1 binding and functional assays.

Pregnane X Receptor (PXR) Antagonist Screening

Patent literature suggests that structurally diverse xanthene-containing compounds are being investigated as PXR antagonists to prevent drug-induced adverse drug-drug interactions [1]. The unique N-substitution pattern of this compound qualifies it for inclusion in PXR TR-FRET competitive binding assays (assay format established with IC50 detection down to 10 nM).

Fluorescent Probe Development Leveraging the Xanthene Core

The 9H-xanthene scaffold is intrinsically fluorescent and has been exploited in dyes and imaging probes [1]. The furan-3-yl pyrazine appendage provides additional sites for further functionalization (e.g., click chemistry, bioconjugation) without quenching the xanthene fluorophore, making this compound a versatile intermediate for constructing activity-based probes or fluorescent ligands.

Quote Request

Request a Quote for N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.